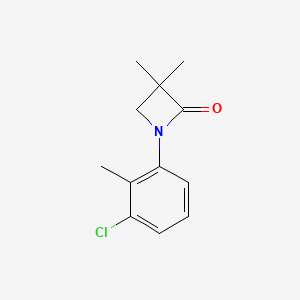

1-(3-Chloro-2-methylphenyl)-3,3-dimethyl-2-azetanone

Description

1-(3-Chloro-2-methylphenyl)-3,3-dimethyl-2-azetanone is an organic compound characterized by its unique azetidinone ring structure

Properties

IUPAC Name |

1-(3-chloro-2-methylphenyl)-3,3-dimethylazetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c1-8-9(13)5-4-6-10(8)14-7-12(2,3)11(14)15/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSARHOGJQDXWIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N2CC(C2=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Chloro-2-methylphenyl)-3,3-dimethyl-2-azetanone typically involves the reaction of 3-chloro-2-methylphenyl derivatives with appropriate azetidinone precursors. The reaction conditions often include the use of solvents such as ethanol or dioxane, and bases like sodium carbonate to facilitate the reaction . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Chloro-2-methylphenyl)-3,3-dimethyl-2-azetanone undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as a valuable building block for creating more complex organic molecules. Its azetidinone structure allows for various chemical modifications that can lead to novel compounds with enhanced properties .

Biology

Research has shown that derivatives of this compound exhibit significant biological activities. Notably, studies have indicated potential enzyme inhibition properties, particularly against urease, which is implicated in various pathological conditions .

Table 1: Biological Activities of Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| Derivative A | Antimicrobial | |

| Derivative B | Enzyme Inhibition | |

| Derivative C | Cytotoxicity |

Medicine

The compound's unique structural properties have led to investigations into its potential as a pharmaceutical agent. Studies have explored its efficacy in developing treatments for conditions such as infections and cancer due to its ability to inhibit specific enzymes and cellular pathways .

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of related azetidinone derivatives on various cancer cell lines. The results indicated that modifications in the structure could enhance inhibitory effects on cancer cells, suggesting therapeutic potential for compounds similar to this compound .

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials with specific desired properties. Its versatility makes it suitable for various industrial applications where tailored chemical properties are required .

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3,3-dimethyl-2-azetanone involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit urease, an enzyme responsible for various pathological conditions. The inhibition occurs through the binding of the compound to the active site of the enzyme, thereby preventing its catalytic activity .

Comparison with Similar Compounds

1-(3-Chloro-2-methylphenyl)-3,3-dimethyl-2-azetanone can be compared with other similar compounds such as:

N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a chloro and methyl group on the phenyl ring but differs in its thiazole structure.

1-Aroyl-3-(3-chloro-2-methylphenyl)thiourea: This compound shares the chloro and methyl substitutions but has a thiourea moiety instead of the azetidinone ring.

The uniqueness of this compound lies in its azetidinone ring, which imparts distinct chemical and biological properties compared to its analogs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(3-Chloro-2-methylphenyl)-3,3-dimethyl-2-azetanone, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis approach is typically employed, starting with the condensation of 3-chloro-2-methylphenyl precursors with β-lactam-forming reagents. For example, using a modified Claisen-Schmidt condensation (as seen in analogous β-lactam syntheses) under controlled pH and temperature conditions (e.g., ethanol with catalytic thionyl chloride at reflux) . Optimization involves adjusting stoichiometry, solvent polarity, and reaction time to maximize yield and purity. Purification via column chromatography or recrystallization is critical to isolate the azetanone core .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the substitution pattern on the phenyl ring and verifying the azetanone ring structure. Infrared (IR) spectroscopy identifies carbonyl stretching frequencies (C=O at ~1750 cm⁻¹) and NH/CH vibrations. Mass spectrometry (MS) provides molecular weight confirmation and fragmentation patterns, while High-Resolution Mass Spectrometry (HRMS) validates the empirical formula .

Q. How can X-ray crystallography be applied to resolve the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Data collection uses Mo-Kα radiation (λ = 0.71073 Å), and structure refinement is performed using SHELXL . ORTEP-3 generates thermal ellipsoid diagrams to visualize atomic displacement . Validation tools (e.g., PLATON) check for structural errors like missed symmetry or incorrect bond lengths .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for analogous β-lactams, which recommend using nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact. Store in airtight containers away from oxidizers. Waste disposal must comply with institutional guidelines for halogenated organics .

Advanced Research Questions

Q. How can discrepancies between computational and experimental structural data be addressed for this compound?

- Methodological Answer : Discrepancies in bond angles or conformations may arise from crystal packing effects or solvent interactions. Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to compare gas-phase optimized geometries with SC-XRD data. Use Mercury software to overlay experimental and theoretical models, identifying torsional deviations >5° as significant .

Q. What strategies enable enantioselective synthesis of this compound?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones or Jacobsen epoxidation catalysts) can induce stereocontrol during β-lactam ring formation. Monitor enantiomeric excess (ee) via chiral HPLC with a Daicel CHIRALPAK® column and polarimetric detection .

Q. How does the electronic environment of the 3-chloro-2-methylphenyl group influence the reactivity of the azetanone ring?

- Methodological Answer : Electron-withdrawing chloro and methyl groups alter ring strain and electrophilicity. Use Hammett substituent constants (σ values) to correlate substituent effects with reaction rates in nucleophilic ring-opening assays. Compare kinetic data (e.g., hydrolysis in buffered solutions) with DFT-computed activation energies .

Q. What in silico approaches predict the biological activity of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) against β-lactamase or penicillin-binding protein (PBP) targets identifies potential binding modes. Pharmacophore modeling (Schrödinger Phase) highlights essential interactions like H-bonding with Ser130 in PBPs. ADMET prediction (SwissADME) assesses bioavailability and toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.